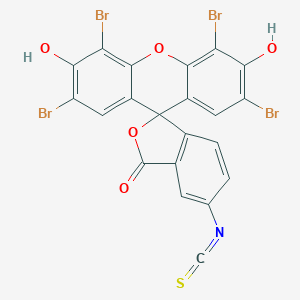
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt
Vue d'ensemble
Description
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent tag useful in cationic surfactant studies . It can be used in technical or engineered material use in photochemical doping of protonic transistors from a cephalopod protein . It is a highly water-soluble super-polar fluorescent probe .
Synthesis Analysis
The aromatic amine of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis
The empirical formula of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is C17H9Na3O10S3 . The molecular weight is 538.41 . The SMILES string representation is [Na+].[Na+].[Na+].COc1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble super-polar fluorescent probe . It has a melting point of 253-260 °C (dec.) (lit.) .Applications De Recherche Scientifique
Application 1: Fluorescent Marker for Aerosolized Drug Delivery Vehicles Studies
- Summary of Application: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is used as a fluorescent marker in studies of aerosolized drug delivery vehicles . This involves the use of the compound to track and visualize the distribution of aerosolized drugs.
Application 2: Fluorescent Probe for Assaying Cationic Surfactants
- Summary of Application: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is used as a highly water soluble superpolar fluorescent probe for assaying cationic surfactants . This involves the use of the compound to detect and measure the presence of cationic surfactants in a sample.
Application 3: Glucose Sensing
- Summary of Application: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt has been used in combination with a boronic acid-modified viologen quencher to sense glucose at pH 7.4 in buffered aqueous solution .
Application 4: Sensing Glucose in Buffered Aqueous Solution
Orientations Futures
Propriétés
IUPAC Name |
trisodium;8-methoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGNSJAORJLKGP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376352 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
82962-86-5 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)



![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)



![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)


